molecular formula C8H9FN2O2 B11910719 Ethyl 2-(5-fluoropyrimidin-4-yl)acetate

Ethyl 2-(5-fluoropyrimidin-4-yl)acetate

Cat. No.: B11910719
M. Wt: 184.17 g/mol
InChI Key: PHRBITXLBSXZKC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-fluoropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C8H9FN2O2 It is an ethyl ester derivative of 5-fluoropyrimidine, a fluorinated pyrimidine compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-fluoropyrimidin-4-yl)acetate typically involves the reaction of 5-fluoropyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-fluoropyrimidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-fluoropyrimidin-4-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(5-fluoropyrimidin-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The fluorine atom in the pyrimidine ring can enhance its binding affinity to certain targets, leading to its biological effects .

Comparison with Similar Compounds

Ethyl 2-(5-fluoropyrimidin-4-yl)acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

ethyl 2-(5-fluoropyrimidin-4-yl)acetate

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3

InChI Key

PHRBITXLBSXZKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=NC=C1F

Origin of Product

United States

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